Triplostoside A

Description

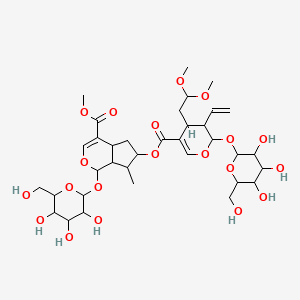

Triplostoside A is a naturally occurring glycoside isolated from plants in the Dipsacaceae family, notably Dipsacus asperoides and Pterocarpus hookeri. Structurally, it is classified as a triterpenoid saponin or flavonoid glycoside derivative, depending on the plant source and extraction method. For instance, in Dipsacus asperoides, this compound is identified as a triterpenoid saponin with a glycosidic linkage involving arabinose and glucose residues . In contrast, Pterocarpus hookeri yields this compound as a flavonoid glycoside oligomer with unique mannose and aromatic ring attachments . Its molecular formula and exact stereochemistry remain under investigation, but spectroscopic methods (1D/2D NMR) confirm its core structure and glycosylation patterns .

This compound is pharmacologically significant in traditional medicine, particularly in Tibetan practices, where it is used to treat inflammatory conditions and immune disorders . However, its bioactivity profile (e.g., cytotoxicity, anti-inflammatory effects) remains less studied compared to structurally related compounds.

Properties

Molecular Formula |

C35H52O20 |

|---|---|

Molecular Weight |

792.8 g/mol |

IUPAC Name |

methyl 6-[4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C35H52O20/c1-6-14-15(8-22(46-3)47-4)17(11-49-32(14)54-34-28(42)26(40)24(38)20(9-36)52-34)31(45)51-19-7-16-18(30(44)48-5)12-50-33(23(16)13(19)2)55-35-29(43)27(41)25(39)21(10-37)53-35/h6,11-16,19-29,32-43H,1,7-10H2,2-5H3 |

InChI Key |

DNZCAZQBJHUVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC(OC)OC)C=C)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triplostoside A is complex and involves multiple steps. The primary method of obtaining this compound is through extraction from the roots of Dipsacus asper. The extraction process typically involves the use of ethanol to obtain a crude extract, which is then subjected to various chromatographic techniques to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction methods, which may limit its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions

Triplostoside A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: It is used as a model compound to study the reactivity and properties of iridoid glycosides.

Industry: While its industrial applications are limited, this compound could be used in the development of new pharmaceuticals and bioactive compounds.

Mechanism of Action

The mechanism of action of Triplostoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins, leading to its cytotoxic and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key signaling molecules involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Triplostoside A shares structural and functional similarities with other glycosides and saponins. Below is a detailed comparison based on chemical structure, source, and reported bioactivities:

Table 1: Comparison of this compound with Similar Compounds

Key Structural Differences

Sugar Moieties: this compound contains arabinose and glucose in Dipsacus species but mannose in Pterocarpus . Dipsanosides A/B feature rhamnose and xylose, which are absent in this compound . Cantleyoside, an iridoid glycoside, lacks the triterpenoid backbone seen in this compound .

Aglycone Core :

- This compound and Cauloside A share a hederagenin (triterpene) aglycone, whereas Cantleyoside derives from secoiridoids .

Functional Divergence

- Anti-inflammatory Action : Cantleyoside’s iridoid structure correlates with potent anti-inflammatory activity, a trait hypothesized but unconfirmed in this compound .

Q & A

Q. How can computational modeling predict this compound’s interaction with non-target proteins to assess off-target risks?

Q. What protocols ensure rigorous quantification of this compound’s purity in natural product isolates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.